Cas no 851131-38-9 (N-cyclopentyl-2-{1-(3-methylphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)
N-cyclopentyl-2-{1-(3-methylphenyl)-1H-imidazol-2-ylsulfanyl}acetamide Chemical and Physical Properties
Names and Identifiers
-
- N-cyclopentyl-2-{1-(3-methylphenyl)-1H-imidazol-2-ylsulfanyl}acetamide
- SR-01000123304
- N-cyclopentyl-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide
- F0599-0106
- N-cyclopentyl-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide
- EU-0057947
- SR-01000123304-1
- N-cyclopentyl-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
- 851131-38-9
- AKOS017092942
-
- Inchi: 1S/C17H21N3OS/c1-13-5-4-8-15(11-13)20-10-9-18-17(20)22-12-16(21)19-14-6-2-3-7-14/h4-5,8-11,14H,2-3,6-7,12H2,1H3,(H,19,21)
- InChI Key: POXFWCXBKUONJJ-UHFFFAOYSA-N
- SMILES: S(C1=NC=CN1C1C=CC=C(C)C=1)CC(NC1CCCC1)=O
Computed Properties
- Exact Mass: 315.14053348g/mol
- Monoisotopic Mass: 315.14053348g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 22
- Rotatable Bond Count: 5
- Complexity: 373
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 72.2Ų
N-cyclopentyl-2-{1-(3-methylphenyl)-1H-imidazol-2-ylsulfanyl}acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0599-0106-2μmol |
N-cyclopentyl-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide |
851131-38-9 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0599-0106-5μmol |
N-cyclopentyl-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide |
851131-38-9 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0599-0106-10μmol |
N-cyclopentyl-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide |
851131-38-9 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0599-0106-20μmol |
N-cyclopentyl-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide |
851131-38-9 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0599-0106-1mg |
N-cyclopentyl-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide |
851131-38-9 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0599-0106-2mg |
N-cyclopentyl-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide |
851131-38-9 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0599-0106-3mg |
N-cyclopentyl-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide |
851131-38-9 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0599-0106-4mg |
N-cyclopentyl-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide |
851131-38-9 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0599-0106-5mg |
N-cyclopentyl-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide |
851131-38-9 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0599-0106-10mg |
N-cyclopentyl-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide |
851131-38-9 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
N-cyclopentyl-2-{1-(3-methylphenyl)-1H-imidazol-2-ylsulfanyl}acetamide Related Literature
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
Additional information on N-cyclopentyl-2-{1-(3-methylphenyl)-1H-imidazol-2-ylsulfanyl}acetamide
Research Brief on N-cyclopentyl-2-{1-(3-methylphenyl)-1H-imidazol-2-ylsulfanyl}acetamide (CAS: 851131-38-9)
Recent studies on N-cyclopentyl-2-{1-(3-methylphenyl)-1H-imidazol-2-ylsulfanyl}acetamide (CAS: 851131-38-9) have highlighted its potential as a promising compound in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique imidazole-thioacetamide structure, has garnered attention due to its versatile biological activities, including potential applications in enzyme inhibition and receptor modulation. The following sections provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, mechanism of action, and therapeutic potential.
The synthesis of N-cyclopentyl-2-{1-(3-methylphenyl)-1H-imidazol-2-ylsulfanyl}acetamide has been optimized in recent studies to improve yield and purity. Researchers have employed advanced techniques such as microwave-assisted synthesis and catalytic methods to enhance the efficiency of the reaction. The compound's structural features, including the cyclopentyl and 3-methylphenyl groups, contribute to its stability and bioavailability, making it a viable candidate for further pharmacological evaluation.
In vitro and in vivo studies have demonstrated that N-cyclopentyl-2-{1-(3-methylphenyl)-1H-imidazol-2-ylsulfanyl}acetamide exhibits significant inhibitory effects on specific enzymes involved in inflammatory pathways. For instance, recent findings suggest that the compound acts as a potent inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in the prostaglandin synthesis pathway. This property positions the compound as a potential lead for developing novel anti-inflammatory agents with reduced side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
Further investigations into the compound's mechanism of action have revealed its ability to modulate G-protein-coupled receptors (GPCRs), particularly those associated with pain and immune responses. Molecular docking studies have provided insights into the binding interactions between the compound and target receptors, highlighting the importance of the imidazole-thioacetamide moiety in mediating these effects. These findings open new avenues for designing derivatives with enhanced selectivity and potency.
Despite the promising results, challenges remain in translating the compound's preclinical success into clinical applications. Issues such as pharmacokinetics, toxicity profiles, and formulation stability need to be addressed in future studies. Collaborative efforts between academic researchers and pharmaceutical companies are essential to overcome these hurdles and advance the compound toward clinical trials.
In conclusion, N-cyclopentyl-2-{1-(3-methylphenyl)-1H-imidazol-2-ylsulfanyl}acetamide (CAS: 851131-38-9) represents a compelling area of research in chemical biology and drug discovery. Its multifaceted biological activities and structural versatility make it a valuable candidate for further exploration. Continued research efforts will be crucial in unlocking its full therapeutic potential and addressing the remaining challenges in its development.
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